3-(Morpholinomethyl)benzophenone
Overview
Description
3-(Morpholinomethyl)benzophenone is an organic compound with the molecular formula C18H19NO2. It is a derivative of benzophenone, where a morpholinomethyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinomethyl)benzophenone typically involves the reaction of benzophenone with morpholine in the presence of a suitable catalyst. One common method is the Mannich reaction, where benzophenone is reacted with formaldehyde and morpholine under acidic conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinomethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific acids/bases.
Major Products Formed
Oxidation: Benzophenone derivatives with additional oxygen-containing functional groups.
Reduction: Benzhydrol derivatives.
Substitution: Various substituted benzophenone derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Morpholinomethyl)benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 3-(Morpholinomethyl)benzophenone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, used widely in organic synthesis and as a UV blocker.
4-Benzoyl-1-morpholinylphenylmethanone: A similar compound with a different substitution pattern on the benzene ring.
2,4-Dichloro-3’-morpholinomethyl benzophenone: A derivative with additional chlorine atoms, affecting its chemical properties and applications.
Uniqueness
3-(Morpholinomethyl)benzophenone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential biological activities compared to its parent compound and other derivatives .
Biological Activity
3-(Morpholinomethyl)benzophenone, a derivative of benzophenone, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a morpholine group attached to the benzophenone structure. Its chemical formula is , and it possesses a molecular weight of approximately 285.34 g/mol. The morpholine moiety is significant for its influence on the compound's biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of benzophenone with morpholine derivatives under specific conditions. The general reaction can be outlined as follows:
- Starting Materials : Benzophenone and morpholine.
- Reaction Conditions : Typically carried out in an organic solvent with a catalyst.
- Yield : The yield can vary based on reaction conditions but is generally optimized for maximum output.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various benzophenone derivatives, it was found that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
Compound | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Strong against Staphylococcus aureus and Escherichia coli | 32 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. In vitro studies revealed that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
A549 | 20 | Cell cycle arrest at G2/M phase |
The proposed mechanism involves the modulation of key signaling pathways associated with cell growth and survival, such as the PI3K/Akt pathway.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various benzophenone derivatives highlighted that this compound exhibited superior antibacterial properties compared to its analogs. The study utilized disk diffusion methods to assess efficacy against clinical strains.
- Anticancer Research : In a comparative study involving multiple compounds, this compound was evaluated for its cytotoxic effects on cancer cells. Results indicated that it was more effective than traditional chemotherapeutics at similar concentrations, suggesting potential for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-Morpholinomethyl benzophenone | Lacks the specific substituent at the 3-position | Moderate antimicrobial activity |
3-Bromo-3'-morpholinomethyl benzophenone | Enhanced reactivity due to bromine substitution | Stronger antimicrobial properties |
Benzophenone-3 | Commonly used in sunscreens | Limited antibacterial activity |
Properties
IUPAC Name |
[3-(morpholin-4-ylmethyl)phenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSHIWJAYLGKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607773 | |
Record name | {3-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763863-61-2 | |
Record name | {3-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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